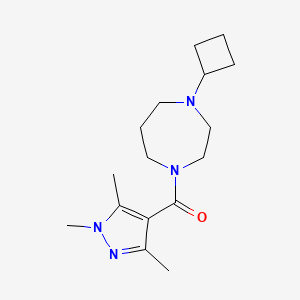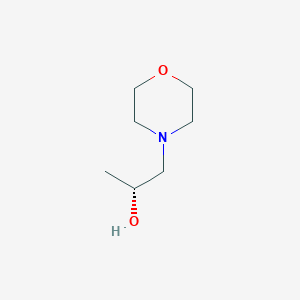![molecular formula C12H14O4 B2490951 2-[4-(3-Oxobutyl)phenoxy]acetic acid CAS No. 926206-19-1](/img/structure/B2490951.png)
2-[4-(3-Oxobutyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[4-(3-Oxobutyl)phenoxy]acetic acid and its derivatives has been explored in various studies. For instance, Bicking et al. (1976) synthesized a series of compounds, including 2-[4-(3-Oxobutyl)phenoxy]acetic acid derivatives, which showed noteworthy diuretic and saluretic properties in animal models (Bicking et al., 1976).
Molecular Structure Analysis
Investigations into the molecular structure of 2-[4-(3-Oxobutyl)phenoxy]acetic acid and related compounds have been facilitated by various analytical techniques, including X-ray diffraction. For example, Byriel et al. (1991) determined the crystal structures of related compounds, providing insights into their molecular arrangement and interactions through hydrogen bonding (Byriel et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of 2-[4-(3-Oxobutyl)phenoxy]acetic acid encompasses its participation in various synthesis reactions and its role as a catalyst. Yakura et al. (2018) developed [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative reactions, highlighting the potential utility of similarly structured compounds in facilitating chemical transformations (Yakura et al., 2018).
Physical Properties Analysis
The physical properties of 2-[4-(3-Oxobutyl)phenoxy]acetic acid derivatives, such as solubility, melting points, and crystalline structure, have been explored to understand their behavior in different environments. Prabhuswamy et al. (2021) synthesized and analyzed the crystal structure of 2-(4-fluorophenoxy) acetic acid, providing data on its molecular geometry and intermolecular interactions (Prabhuswamy et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding the applications and handling of 2-[4-(3-Oxobutyl)phenoxy]acetic acid. Studies such as those by Noolvi et al. (2016), which synthesized and evaluated the antimicrobial activities of derivatives, shed light on the compound's reactivity and potential applications beyond its basic chemical properties (Noolvi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Enhancement of Chemotherapeutic Efficacy
Research has explored derivatives similar to 2-[4-(3-Oxobutyl)phenoxy]acetic acid, such as ethacrynic acid, for their potential to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues. These studies suggest a role in potentiating the effects of anticancer drugs, which could lead to improved treatment strategies for hematologic malignancies and possibly other cancers (Nagourney et al., 2008).
Antioxidant Properties
Phenolic compounds, including those structurally related to 2-[4-(3-Oxobutyl)phenoxy]acetic acid, have been studied for their antioxidant properties. These compounds exhibit significant activity in inhibiting lipid peroxidation, suggesting their potential use in protecting against oxidative stress-related cellular damage (Dinis et al., 1994).
Advanced Material Synthesis
Derivatives of phenoxyacetic acids have been investigated for their utility in the synthesis of advanced materials. For example, phloretic acid, a phenolic compound, has been used as a renewable building block for the synthesis of polybenzoxazine, highlighting the potential of these compounds in developing new materials with desirable thermal and mechanical properties (Trejo-Machin et al., 2017).
Environmental Remediation
In the context of environmental science, compounds similar to 2-[4-(3-Oxobutyl)phenoxy]acetic acid have been explored for their role in the degradation of pollutants. Studies on the degradation pathways of phenolic compounds and their intermediates provide insights into the mechanisms of environmental remediation and the potential application of these compounds in treating contaminated water and soil (Zazo et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(3-oxobutyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)2-3-10-4-6-11(7-5-10)16-8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUZYVCTSSHDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Oxobutyl)phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

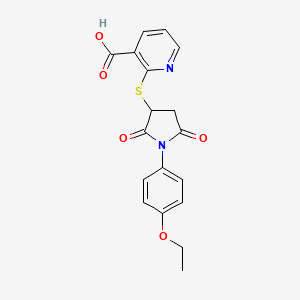
![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)
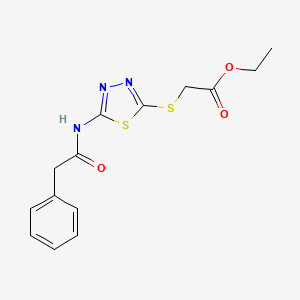

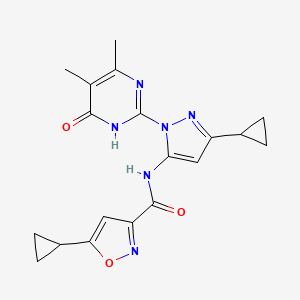
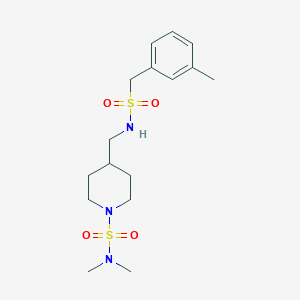
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
